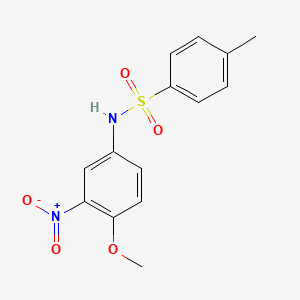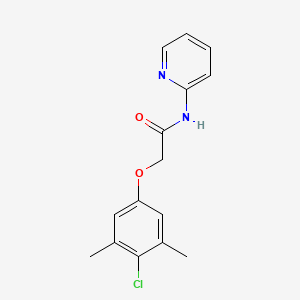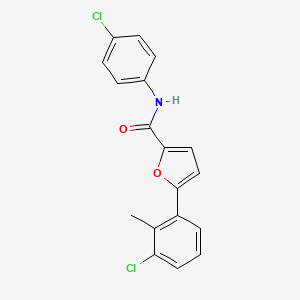![molecular formula C14H18N2O3 B5704547 1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinol](/img/structure/B5704547.png)
1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinol, also known as NPP, is a chemical compound that has been extensively studied for its potential use in scientific research. NPP belongs to the class of chemicals known as piperidines, which are commonly used in medicinal chemistry due to their diverse pharmacological properties. In
Wirkmechanismus
1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinol acts as an agonist at the sigma-1 receptor, which is a protein that plays a role in cellular signaling and has been implicated in a variety of physiological processes. Activation of the sigma-1 receptor by 1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinol has been shown to have neuroprotective effects, as well as potential use in the treatment of neurodegenerative diseases and psychiatric disorders.
Biochemical and Physiological Effects:
1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinol has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of oxidative stress, and the regulation of calcium homeostasis. These effects contribute to its neuroprotective properties and potential therapeutic use in a variety of diseases and disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinol has several advantages for use in lab experiments, including its high purity and yield, as well as its well-studied mechanism of action and potential therapeutic applications. However, 1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinol also has some limitations, including its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound safely.
Zukünftige Richtungen
There are several future directions for research on 1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinol, including the development of more efficient and cost-effective synthesis methods, the exploration of its potential use in the treatment of other diseases and disorders, and the investigation of its effects on other cellular signaling pathways and physiological processes. Additionally, further studies are needed to fully understand the potential advantages and limitations of 1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinol for use in lab experiments and clinical applications.
Conclusion:
In conclusion, 1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinol is a chemical compound that has been extensively studied for its potential use in scientific research. Its well-studied mechanism of action and potential therapeutic applications make it a promising candidate for the treatment of neurodegenerative diseases and psychiatric disorders. However, further research is needed to fully understand its biochemical and physiological effects and to explore its potential use in other diseases and disorders.
Synthesemethoden
1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinol can be synthesized using a variety of methods, including the reaction of 2-nitrobenzaldehyde with propionaldehyde in the presence of piperidine. Another method involves the reaction of 2-nitrobenzaldehyde with propargyl alcohol in the presence of piperidine. Both methods yield 1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinol with high purity and yield.
Wissenschaftliche Forschungsanwendungen
1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinol has been studied extensively for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects, as well as potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinol has also been studied for its potential use in the treatment of depression and anxiety disorders.
Eigenschaften
IUPAC Name |
1-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-13-7-10-15(11-8-13)9-3-5-12-4-1-2-6-14(12)16(18)19/h1-6,13,17H,7-11H2/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQBRKVMOQMIHO-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1O)C/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198515 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[3-(2-Nitrophenyl)-2-propen-1-yl]-4-piperidinol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(ethylthio)-7,7-dimethyl-N-[2-(4-morpholinyl)ethyl]-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5704480.png)
![N-[amino(1,3-benzothiazol-2-ylamino)methylene]benzamide](/img/structure/B5704487.png)


![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B5704517.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5704521.png)

![methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B5704533.png)
![2-ethoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5704536.png)
![2-methylbenzo-1,4-quinone 1-[O-(2-bromo-3-nitrobenzoyl)oxime]](/img/structure/B5704542.png)

